molecular formula C8H9BrN2O B2759967 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde CAS No. 1289177-10-1

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde

Cat. No.: B2759967
CAS No.: 1289177-10-1
M. Wt: 229.077
InChI Key: WZALPWRMJFDGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H9BrN2O. It is a pale-yellow to yellow-brown solid and is known for its applications in various chemical reactions and research fields .

Scientific Research Applications

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme mechanisms and interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s crucial to refer to this document for detailed safety and handling information. Always follow standard laboratory safety procedures when working with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde typically involves the bromination of 4-(dimethylamino)pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of brominating agents and controlled reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpyridine: Similar in structure but lacks the dimethylamino and aldehyde groups.

    4-(Dimethylamino)pyridine: Lacks the bromine and aldehyde groups.

    2-Bromo-4-(dimethylamino)nicotinaldehyde: Similar but with a different substitution pattern.

Uniqueness

2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZALPWRMJFDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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